1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
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Overview
Description
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with tert-butyl, ethyl, and phenoxycarbonyl groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. Common synthetic routes include:
Cyclization Reactions: The pyrrole ring can be synthesized through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of tert-butyl, ethyl, and phenoxycarbonyl groups is achieved through substitution reactions using appropriate reagents and catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reaction conditions such as temperature, pressure, and solvent choice being crucial for the desired outcome.
Major Products: The major products formed depend on the specific reaction and conditions, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, affecting their function.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrrole derivatives with different substituents.
Uniqueness: The specific combination of tert-butyl, ethyl, and phenoxycarbonyl groups in this compound provides unique chemical and biological properties, distinguishing it from other pyrrole derivatives.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(phenoxycarbonylamino)-2,5-dihydropyrrole-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-5-25-16(22)14-11-21(18(24)27-19(2,3)4)12-15(14)20-17(23)26-13-9-7-6-8-10-13/h6-10H,5,11-12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCCAQZBKVPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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